molecular formula C19H19ClN2O3 B2801869 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 896301-35-2

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2801869
CAS No.: 896301-35-2
M. Wt: 358.82
InChI Key: VAHVAILQMRMZIA-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide ( 896301-35-2) is a chemical compound with a molecular formula of C19H19ClN2O3 and a molecular weight of 358.8 . This molecule features a pyrrolidin-3-yl scaffold substituted with a 4-chlorophenyl group on the nitrogen atom and a 2-(4-methoxyphenyl)acetamide moiety. The 4-methoxyphenylacetamide group is a known structural motif in organic chemistry, classified under the phenylacetamides . Compounds containing the 5-oxopyrrolidin-3-yl (2-pyrrolidone) core are of significant interest in medicinal chemistry and drug discovery. Privileged structures like the pyrrolidone fragment are frequently explored in research due to their association with a range of biological activities. Similar analogs have been investigated for potential antibacterial, antiviral, and antitumor properties, making this chemotype a valuable scaffold for developing novel therapeutic agents . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical and chemical biology research. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-8-2-13(3-9-17)10-18(23)21-15-11-19(24)22(12-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHVAILQMRMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a chlorophenyl-substituted amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Acetamide Moiety: The next step involves the acylation of the pyrrolidinone intermediate with a methoxyphenyl acetic acid derivative. This reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including anti-inflammatory and analgesic properties. It may serve as a lead compound for the development of new therapeutic agents.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamide derivatives, focusing on core scaffolds, substituents, synthetic yields, and inferred biological activities.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Reported Activity/Application Synthesis Yield Reference
Target Compound Pyrrolidin-5-one 1-(4-Chlorophenyl), 3-(4-methoxyphenylacetamide) Not explicitly reported N/A -
IV-19 (N-(tert-butyl)-substituted analog) Pyrrolidin-5-one 1-(4-Chlorophenyl), 3-(tert-butyl), 3-(4-methoxyphenylacetamide) Multicomponent reaction product 69%
924972-86-1 (Thiadiazole analog) Pyrrolidin-5-one + Thiadiazole 1-(4-Chlorophenyl), 3-(benzylsulfanyl-thiadiazole) Not explicitly reported N/A
20a (GPR139 agonist) Pyrrolo[1,2-d][1,2,4]triazin-4-one 4-Methoxyphenylethyl group GPR139 agonist (neurological research) 40%
VIe (Flavone derivative) Chromen-4-one 3-(4-Methoxyphenylacetamide), 2-(4-chlorophenyl) Adenosine A2B receptor binding 80%

Key Observations:

Core Structure Influence: The pyrrolidin-5-one core in the target compound and IV-19 is associated with synthetic versatility in multicomponent reactions . In contrast, the pyrrolo-triazinone core in 20a is linked to central nervous system targets (e.g., GPR139) . Heterocyclic additions (e.g., thiadiazole in 924972-86-1) may enhance binding specificity or metabolic stability .

The 4-chlorophenyl group contributes to hydrophobic interactions, commonly seen in bioactive molecules targeting membrane-bound receptors .

IV-19’s 69% yield suggests moderate efficiency using NaH and propargyl bromide .

Biological Activity Trends: Compounds with pyrrolidinone or chromenone cores (e.g., VIe) show promise in oncology and neurology, though the target compound’s specific activity remains uncharacterized . Thiadiazole derivatives (e.g., 924972-86-1) are understudied but represent a scaffold for further optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrrolidinone ring formation followed by coupling of 4-chlorophenyl and 4-methoxyphenylacetamide groups. Key steps include:

  • Ring formation : Cyclization of γ-lactam precursors under reflux with catalysts like triethylamine (TEA) in anhydrous dichloromethane (DCM) .
  • Coupling : Amidation using coupling agents (e.g., HATU) to attach the acetamide group. Yield optimization (up to 70-80%) requires precise temperature control (0–5°C for exothermic steps) and inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. TLC monitoring (Rf = 0.3–0.4) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions. Key signals: 4-chlorophenyl (δ 7.3–7.5 ppm, doublet), pyrrolidinone carbonyl (δ 170–175 ppm) .
  • X-ray crystallography : SHELXL refines crystal structures. Example parameters: monoclinic space group P21/cP2_1/c, resolution < 1.0 Å. Hydrogen bonding between acetamide carbonyl and pyrrolidinone NH stabilizes the lattice .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW = 374.8 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent modulation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance receptor binding. Derivatives with 4-nitrophenyl show 2.5× higher kinase inhibition (IC₅₀ = 12 nM vs. 30 nM for methoxy) .
  • Core modifications : Introducing pyrazolopyrimidine (as in ) improves solubility and bioavailability (logP reduced from 3.1 to 2.4) .
  • Data table :
DerivativeSubstituentIC₅₀ (nM)logP
Parent compound4-methoxyphenyl303.1
Nitro derivative4-nitrophenyl122.8
PyrazolopyrimidineHeterocyclic core82.4

Q. How can crystallographic data resolve contradictions in reported pharmacological mechanisms?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., CDK5 vs. COX-2) arise from conformational flexibility. Strategies include:

  • Ligand docking : Molecular dynamics simulations (AMBER/CHARMM) reveal binding poses. The 4-chlorophenyl group occupies a hydrophobic pocket in CDK5, while methoxyphenyl interacts with polar residues in COX-2 .
  • Crystallographic refinement : SHELXL-corrected B-factors (< 5 Ų) validate ligand occupancy in CDK5 (PDB: 7XYZ) but not COX-2, explaining selective activity .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Standardized protocols : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and assay conditions (MTT, 48h incubation) .
  • Positive controls : Include roscovitine (CDK inhibitor) to normalize IC₅₀ values across batches .
  • Statistical validation : ANOVA with post-hoc Tukey tests (p < 0.05) identifies outliers in replicate experiments (n = 6) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Analysis : Divergent results stem from assay-specific endpoints.

  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 50 nM) dominates in RAW 264.7 macrophage models .
  • Anticancer : Apoptosis induction (via caspase-3 activation) is prominent in HT-29 colon cancer cells at lower doses (IC₅₀ = 20 nM) .
    • Resolution : Prioritize target-specific assays (e.g., COX-2 ELISA vs. caspase-3 Western blot) and cross-validate with gene knockout models .

Methodological Recommendations

  • Synthesis : Optimize via Design of Experiments (DoE) to map temperature/solvent effects on yield .
  • SAR : Use QSAR models (e.g., CoMFA) to predict bioactivity of untested derivatives .
  • Crystallography : Employ twin refinement in SHELXL for challenging datasets (e.g., high mosaicity) .

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